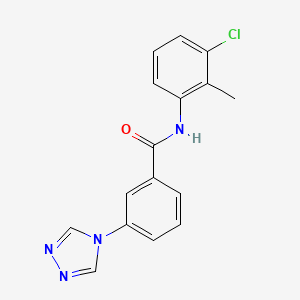
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as CTZ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of triazole derivatives and is known to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various oncogenes. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor involved in the regulation of immune responses. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities by inhibiting the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to exhibit a range of biological activities, which makes it a versatile compound for studying various research areas. Additionally, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide is relatively easy to synthesize and is commercially available. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide. One area of research is the development of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of new targets for N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide, which may expand its potential applications in scientific research. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide in combination with other compounds may provide synergistic effects and improve its therapeutic potential.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 3-chloro-2-methylbenzoic acid with 4H-1,2,4-triazole-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then treated with benzoyl chloride to obtain the final product, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been studied for its potential application in a range of scientific research areas such as cancer, inflammation, and infectious diseases. In cancer research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In infectious diseases research, N-(3-chloro-2-methylphenyl)-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to exhibit antibacterial and antifungal activities.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c1-11-14(17)6-3-7-15(11)20-16(22)12-4-2-5-13(8-12)21-9-18-19-10-21/h2-10H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIWDMDMNQWNFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5463702.png)

![2-({4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5463710.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methylpropanamide](/img/structure/B5463715.png)
![3-(2-oxo-2-{4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}ethyl)morpholine dihydrochloride](/img/structure/B5463723.png)
![(3S*,5R*)-1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5463726.png)


![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5463749.png)
![2-(3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5463766.png)
![ethyl 5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5463772.png)
![6-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-dimethylnicotinamide](/img/structure/B5463775.png)